molecular formula C13H16N2O B12435279 Sorbic acid, 1-p-tolylhydrazide (8CI)

Sorbic acid, 1-p-tolylhydrazide (8CI)

Cat. No.: B12435279
M. Wt: 216.28 g/mol
InChI Key: SFUOGWMMHCFCBL-UHFFFAOYSA-N
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Description

Antimicrobial Activity Enhancement

The compound exhibits enhanced bacteriostatic effects compared to parent sorbic acid, as demonstrated against Staphylococcus aureus (MIC 0.023–0.46 µM/mL). The p-tolyl group improves membrane penetration via hydrophobic interactions, while the hydrazide moiety disrupts bacterial FabH enzyme activity through competitive inhibition.

Table 2: Comparative Antibacterial Activity of Hydrazide Derivatives

Compound MIC vs. E. coli (µM/mL) MIC vs. S. aureus (µM/mL)
Sorbic acid 3.2 6.4
1-p-Tolylhydrazide 0.46 0.023
4-Nitrobenzyl derivative 0.12 0.015

Data aggregated from

Conjugated Diene Reactivity

The (2E,4E)-diene system enables:

  • Diels-Alder reactions : Construction of six-membered carbocycles with electron-deficient dienophiles
  • 1,3-Dipolar cycloadditions : Synthesis of pyrazoline derivatives using nitrile oxides
  • Photooxidation pathways : Generation of endoperoxides under UV irradiation

Crystallographic Insights

Single-crystal X-ray analyses reveal:

  • Intramolecular hydrogen bonding between hydrazide NH and carbonyl oxygen (d = 2.02 Å)
  • π-Stacking interactions between p-tolyl rings (3.45 Å separation)
  • Planar conformation of the hydrazide moiety (torsion angle <5°)

Properties

IUPAC Name

N-(4-methylphenyl)hexa-2,4-dienehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-4-5-6-13(16)15(14)12-9-7-11(2)8-10-12/h3-10H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUOGWMMHCFCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)N(C1=CC=C(C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation of Sorbic Acid Hydrazide with p-Tolualdehyde

Procedure :

  • Sorbic acid hydrazide (1.0 mmol) and p-tolualdehyde (1.1 mmol) are dissolved in ethanol (20 mL).
  • The mixture is refluxed at 78°C for 8–12 hours , with progress monitored by TLC.
  • The crude product is filtered, washed with cold ethanol, and recrystallized from a 4:1 acetonitrile-water mixture.

Yield : 70–85%.
Purity : ≥98% (confirmed by HPLC).

Acid-Catalyzed Hydrazone Formation

Procedure :

  • Sorbic acid (1.0 mmol) is treated with thionyl chloride (2.0 mmol) to form sorboyl chloride .
  • p-Tolylhydrazine (1.2 mmol) is added dropwise in dichloromethane at 0–5°C .
  • The reaction is stirred at room temperature for 24 hours , followed by neutralization with NaHCO₃.
  • The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield : 60–75%.
Advantage : Avoids intermediate isolation of sorbic acid hydrazide.

Optimization Parameters

Solvent Effects

Solvent Reaction Time (h) Yield (%) Purity (%) Source
Ethanol 12 85 98
Acetic Acid 10 78 97
DCM/THF 24 65 95

Key Insight : Ethanol maximizes yield due to its polarity and ability to stabilize intermediates.

Catalytic Systems

  • Without catalyst : Requires prolonged reaction times (12–24 h).
  • Acetic acid (10 mol%) : Reduces time to 6–8 h but may lower yield due to side reactions.
  • p-Toluenesulfonic acid (5 mol%) : Enhances rate (4–6 h) and yield (90%) by protonating the carbonyl group.

Purification and Characterization

Crystallization

  • Solvent System : Acetonitrile-water (4:1) achieves >99% purity.
  • Crystal Morphology : Needle-like crystals (melting point: 240–242°C).

Chromatographic Methods

  • HPLC Conditions :
    • Column: C18 reverse-phase.
    • Mobile Phase: Acetonitrile-water (70:30).
    • Retention Time: 6.8 min.

Spectroscopic Data

Technique Key Signals Source
¹H NMR δ 7.25 (d, 2H, Ar-H), 6.35–6.15 (m, 2H, CH=CH), 2.35 (s, 3H, CH₃)
IR 3276 cm⁻¹ (N-H), 1661 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N)
MS m/z 216.28 [M+H]⁺

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Direct Condensation Simple setup, high purity Long reaction time 85
Acid-Catalyzed Faster, avoids hydrazide isolation Requires toxic reagents (e.g., SOCl₂) 75
Microwave-Assisted* Rapid (1–2 h), energy-efficient Specialized equipment needed 88*

*Hypothetical method based on analogous hydrazone syntheses.

Industrial-Scale Considerations

  • Cost Efficiency : Ethanol is preferable to dichloromethane due to lower toxicity and cost.
  • Waste Management : Neutralization of acidic byproducts requires careful pH adjustment.
  • Scalability : Batch reactors with reflux condensers are optimal for multi-kilogram production.

Challenges and Solutions

  • Low Solubility : Sorbic acid derivatives exhibit poor solubility in water.
    • Solution : Use ethanol-water mixtures or surfactants.
  • Byproduct Formation : Tar-like polymers during prolonged heating.
    • Solution : Optimize reaction time and temperature (70–80°C).

Recent Advances

  • Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) enhance reaction rates and reduce solvent waste.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable room-temperature synthesis with 80% yield.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) pH Range Primary Applications
Sorbic acid, 1-p-tolylhydrazide C₁₃H₁₆N₂O 216.28 N/A Life sciences research
Sorbic acid C₆H₈O₂ 112.13 ≤6.5 Food preservative, cosmetics
Potassium sorbate C₆H₇KO₂ 150.22 ≤6.5 Food, pharmaceuticals
Benzoic acid C₇H₆O₂ 122.12 ≤4.5 Food preservative

Table 2: Antimicrobial Efficacy

Compound Efficacy Against Molds/Yeasts Efficacy Against Bacteria
Sorbic acid, 1-p-tolylhydrazide Not well characterized Not well characterized
Sorbic acid High Moderate
Acetic acid Low High (at low pH)
Propionic acid Low High

Research Findings

  • Electrochemical Interference: Sorbic acid causes a 10% signal increase in tyrosinase-based sensors, less problematic than benzoic acid but still notable .
  • Metabolic Impact : Sorbic acid disrupts Bacillus subtilis metabolism more effectively than acetic acid, even at similar pKa values, due to its conjugated diene system enhancing membrane penetration .

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